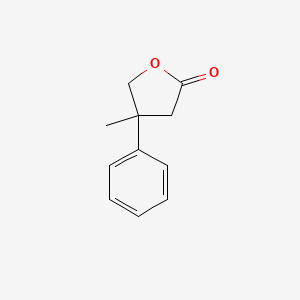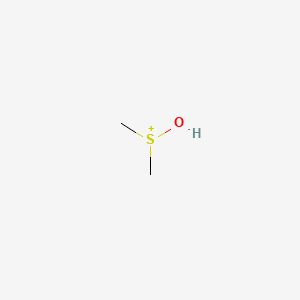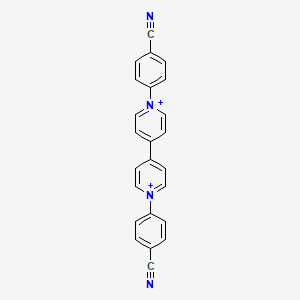
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-propyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-propyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a benzene ring fused with a thiadiazepine ring, which is further substituted with a methyl and a propyl group, and contains a dioxide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-propyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the alkylation of 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide, which is obtained by the intramolecular cyclization of 2-(2-amino-5-chlorobenzenesulphonamido) propanoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-propyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-propyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of AMPA receptors and KATP channels, influencing cellular signaling and metabolic pathways . The exact molecular interactions depend on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in the substitution pattern.
1,2,5-Benzothiadiazepine: Another related compound with a different ring structure and substitution.
Benzodiazepines: Although structurally different, they share some pharmacological properties.
Uniqueness
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-propyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide moiety, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
46781-71-9 |
|---|---|
分子式 |
C12H16N2O2S |
分子量 |
252.33 g/mol |
IUPAC名 |
2-methyl-3-propyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C12H16N2O2S/c1-3-6-12-13-9-10-7-4-5-8-11(10)17(15,16)14(12)2/h4-5,7-8H,3,6,9H2,1-2H3 |
InChIキー |
KKWMSALXWNGZPU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NCC2=CC=CC=C2S(=O)(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)








![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

